

A Technical Guide to the Spectroscopic Data of Asaraldehyde

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Compound of Interest		
Compound Name:	Asaraldehyde (Standard)	
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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for Asaraldehyde (also known as 2,4,5-trimethoxybenzaldehyde), a naturally occurring phenylpropanoid with various biological activities. The information is compiled to assist in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

IUPAC Name: 2,4,5-trimethoxybenzaldehyde[1]

• Synonyms: Asaronaldehyde, Asarylaldehyde[1][2]

CAS Number: 4460-86-0[1][2]

Molecular Formula: C10H12O4

• Molecular Weight: 196.20 g/mol

Appearance: Beige powder

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for asaraldehyde in a structured format.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
10.31	S	1H	Aldehyde proton (- CHO)
7.32	S	1H	Aromatic proton (H-6)
6.50	S	1H	Aromatic proton (H-3)
3.98	S	3H	Methoxy protons (- OCH₃)
3.92	S	3H	Methoxy protons (- OCH₃)
3.88	S	3H	Methoxy protons (- OCH₃)

Note: Data sourced from a 90 MHz spectrum in CDCl₃. Chemical shifts and multiplicities are key parameters in structural elucidation.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.



Chemical Shift (δ) [ppm]	Assignment	
189.5	Aldehyde carbon (C=O)	
158.4	Aromatic carbon (C-4)	
155.9	Aromatic carbon (C-2)	
143.7	Aromatic carbon (C-5)	
117.5	Aromatic carbon (C-1)	
109.2	Aromatic carbon (C-6)	
96.5	Aromatic carbon (C-3)	
56.3	Methoxy carbon (-OCH₃)	
56.2	Methoxy carbon (-OCH₃)	
55.9	Methoxy carbon (-OCH₃)	

Note: Data sourced from a 22.53 MHz spectrum in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for asaraldehyde based on its structure.

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~2850 & ~2750	Medium	C-H stretch	Aldehyde
~1700	Strong	C=O stretch	Aromatic Aldehyde
~1600-1450	Medium-Strong	C=C stretch	Aromatic Ring
~1250-1000	Strong	C-O stretch	Aryl ether
~3000-2800	Medium	C-H stretch	Methoxy



Note: These are approximate values. Conjugation of the aldehyde to the aromatic ring typically lowers the C=O stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI-MS) Data

m/z	Relative Intensity	Assignment
196	High	[M] ⁺ (Molecular Ion)
181	High	[M-CH₃] ⁺
153	Medium	[M-CH ₃ -CO] ⁺
125	Medium	
97	Low	_
77	Low	_
69	Low	-
51	Low	_

Note: The molecular ion peak at m/z 196 confirms the molecular weight of asaraldehyde. The fragmentation pattern is characteristic of methoxy-substituted benzaldehydes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

 Sample Preparation: Dissolve approximately 5-10 mg of asaraldehyde in about 0.6 mL of deuterated chloroform (CDCl₃).



- Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a
 90 MHz instrument for ¹H NMR and a 22.53 MHz instrument for ¹³C NMR.
- · Data Acquisition:
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, use proton decoupling to simplify the spectrum and acquire data over a longer period due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: $\delta = 7.26$ ppm for ¹H and $\delta = 77.16$ ppm for ¹³C).

IR Spectroscopy Protocol

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of asaraldehyde with dry KBr powder and press it into a thin, transparent disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in asaraldehyde.

Mass Spectrometry Protocol

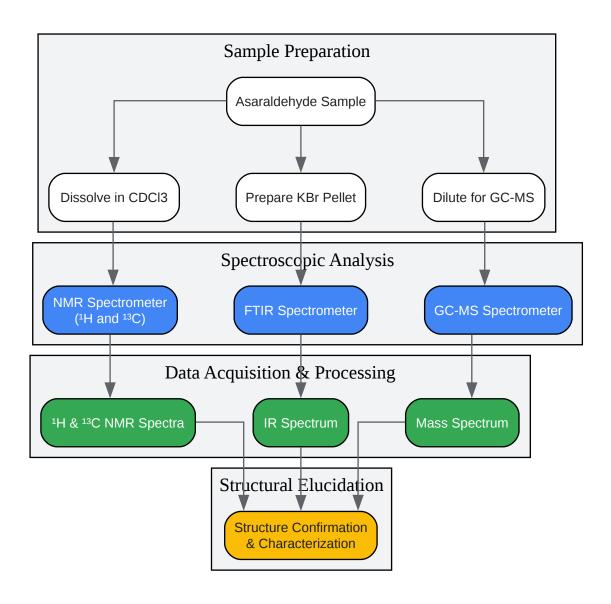
- Sample Introduction: Introduce a dilute solution of asaraldehyde into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification (GC-MS).
- Ionization: Use Electron Ionization (EI) as the method to generate charged fragments.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.



 Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Asaraldehyde.



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Caption: Workflow for Spectroscopic Analysis of Asaraldehyde.



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References

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